molecular formula C19H22Cl2O2 B11960985 2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane CAS No. 30668-06-5

2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane

Cat. No.: B11960985
CAS No.: 30668-06-5
M. Wt: 353.3 g/mol
InChI Key: GUOLCWNTYYOCQT-UHFFFAOYSA-N
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Description

2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane is an organic compound characterized by its unique molecular structure This compound is known for its potential applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane typically involves the reaction of 4-methoxy-3-methylphenol with 1,3-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 3-Methoxyphenylboronic acid
  • 2-Methoxy-5-(phenylamino)methylphenol

Uniqueness

2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for research and development.

Properties

CAS No.

30668-06-5

Molecular Formula

C19H22Cl2O2

Molecular Weight

353.3 g/mol

IUPAC Name

4-[1,3-dichloro-2-(4-methoxy-3-methylphenyl)propan-2-yl]-1-methoxy-2-methylbenzene

InChI

InChI=1S/C19H22Cl2O2/c1-13-9-15(5-7-17(13)22-3)19(11-20,12-21)16-6-8-18(23-4)14(2)10-16/h5-10H,11-12H2,1-4H3

InChI Key

GUOLCWNTYYOCQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CCl)(CCl)C2=CC(=C(C=C2)OC)C)OC

Origin of Product

United States

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